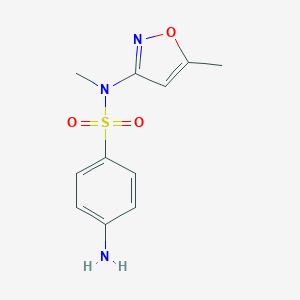

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” is a compound with the molecular formula C10H14N4O4S. It has an average mass of 286.308 Da and a monoisotopic mass of 286.073578 Da .

Molecular Structure Analysis

The molecular structure of this compound reveals a one-dimensional polymeric chain. In this polymeric structure, one of the silver (Ag1) forms a pentadentate geometry, where in the coordination geometry of the second silver (Ag2) is tetradentate .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 659.4±65.0 °C at 760 mmHg, and a flash point of 352.6±34.3 °C. It also has a molar refractivity of 99.6±0.4 cm3, a polar surface area of 161 Å2, and a molar volume of 262.2±3.0 cm3 .Aplicaciones Científicas De Investigación

Application in Coordination Polymer Synthesis

Specific Scientific Field

Coordination Chemistry

Summary of the Application

The compound has been used in the synthesis of a dinuclear crystalline polymer, the silver complex of bidentate 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (Ag-SMX) in the presence of a secondary ligand, pyrrolidine .

Methods of Application or Experimental Procedures

The compound was characterized by elemental, spectral (1H-NMR, FT-IR, UV-Vis.), cyclic voltammetry, powder XRD, and single-crystal X-ray diffraction (SCXRD) analysis .

Results or Outcomes

The molecular structure of the dinuclear [Ag2(C10H10N3O3S)2(C4H8N)2]n complex reveals a one-dimensional polymeric chain with seesaw geometry . The interaction ability of the silver complex with CT-DNA was studied by absorption spectroscopy and viscosity measurements .

Application in Antibacterial Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound has been found to have a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .

Methods of Application or Experimental Procedures

The compound was tested for its antibacterial activity against a panel of gram-positive and gram-negative organisms .

Results or Outcomes

The MIC data against a panel of gram-positive and gram-negative organisms reveal that the silver complex possesses better inhibitory activities than that of free SMX ligand .

Application in DNA Interaction Studies

Specific Scientific Field

Biochemistry

Summary of the Application

The compound has been used in studies to understand its interaction with CT-DNA .

Methods of Application or Experimental Procedures

The interaction ability of the silver complex with CT-DNA was studied by absorption spectroscopy and viscosity measurements .

Results or Outcomes

The binding constant (Kb) value confirmed the intercalation mode of binding of the silver complex with CT-DNA .

Application in Antimicrobial Activity

Summary of the Application

The compound has been found to have better inhibitory activities against a panel of gram-positive and gram-negative organisms than that of free SMX ligand .

Methods of Application or Experimental Procedures

The MIC data against a panel of gram-positive and gram-negative organisms were collected .

Results or Outcomes

The silver complex possesses better inhibitory activities than that of free SMX ligand .

Application in Quantum Chemical Calculations

Specific Scientific Field

Quantum Chemistry

Summary of the Application

The compound has been used in quantum chemical calculations to understand the stability of the molecule .

Methods of Application or Experimental Procedures

Molecular properties such as MEP, MPA, Homo-Lumo energy, and Global reactivity descriptors parameter calculation have been performed .

Results or Outcomes

The calculations helped in understanding the stability of the molecule .

Application in Antiviral Activity

Summary of the Application

Derivatives of the compound have shown considerable antiviral activity with IC 50 ranged between 5 and 6 μg/ml and substantial therapeutic indices (TI) of 80 and 83 were recorded .

Methods of Application or Experimental Procedures

The compound was tested for its antiviral activity in Huh-7.5 cells .

Results or Outcomes

The compound showed considerable antiviral activity with IC 50 ranged between 5 and 6 μg/ml and substantial therapeutic indices (TI) of 80 and 83 were recorded .

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-8-7-11(13-17-8)14(2)18(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNFDAGFYMJPGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N(C)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-amine](/img/structure/B112646.png)

![1'-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B112658.png)

![N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide](/img/structure/B112660.png)